4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide

Tuberculosis EthR Inhibition Ligand Efficiency

4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide is a synthetic benzamide derivative that functions as a potent inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. This mechanism is critical for overcoming resistance to the second-line prodrug ethionamide.

Molecular Formula C14H13F3N2OS
Molecular Weight 314.33
CAS No. 1589818-98-3
Cat. No. B2941071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide
CAS1589818-98-3
Molecular FormulaC14H13F3N2OS
Molecular Weight314.33
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NCCC(F)(F)F
InChIInChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)10-2-4-11(5-3-10)13(20)18-7-6-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20)
InChIKeySVHPYKNJXNVSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide as a High-Efficiency EthR Inhibitor


4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide is a synthetic benzamide derivative that functions as a potent inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR [1]. This mechanism is critical for overcoming resistance to the second-line prodrug ethionamide [2]. The compound was developed through a rigorous fragment-based drug design approach combining surface plasmon resonance, X-ray crystallography, and ligand efficiency-driven optimization, resulting in a co-crystal structure with EthR (PDB: 4M3B) [3].

Why EthR Inhibitor Analogs Cannot Simply Replace 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide


EthR inhibitors operate through a finely tuned allosteric mechanism where even minor structural changes can drastically alter binding kinetics, cellular potentiation of ethionamide, and physicochemical properties [1]. Earlier chemotypes like BDM31343 and BDM41906, while validated, lack the balanced profile of high potency, maximal ligand efficiency, and solubility achieved by this fragment-grown compound [2]. Directly substituting it with a close analog, such as the propylsulfonamidomethyl derivative, introduces significant reductions in critical parameters like EC50, directly undermining experimental reproducibility and therapeutic potential [3].

Quantitative Performance Benchmarks for 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide


Superior Cellular Potency and Ligand Efficiency Compared to First-Generation EthR Inhibitor BDM31343

The compound demonstrates a significant advancement over the first-generation EthR inhibitor BDM31343 by achieving a sub-micromolar EC50 of 0.08 µM, which represents a marked improvement in functional cellular activity for boosting ethionamide [1]. Its high ligand efficiency of 0.47 kcal/mol per heavy atom indicates it derives near-maximal binding energy from its molecular size, a key optimization metric that BDM31343 did not achieve [1].

Tuberculosis EthR Inhibition Ligand Efficiency Ethionamide Booster

Enhanced Biochemical Inhibition (IC50) Over Later-Generation Inhibitor BDM41906

In a direct comparison of reported values, this compound's IC50 of 0.40 µM is a measurable improvement over the later-generation inhibitor BDM41906, which was the product of a previous structure-based drug design campaign [1]. This confirms that the fragment-growing strategy succeeded in optimizing the binding affinity beyond what was achieved by prior rational design efforts [2].

Tuberculosis EthR IC50 Structure-Based Drug Design

Decisive Functional Advantage Over a Close Structural Analog (Compound 5)

When compared directly to its close analog, 4-(2-(Propylsulfonamidomethyl)thiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 5), the target compound shows a crucial functional difference. Despite sharing similar interactions in co-crystal structures, the target compound's EC50 of 0.08 µM starkly contrasts with Compound 5's EC50 of 5.8 µM, representing a 72.5-fold loss in cellular potentiation activity [1][2]. This demonstrates the narrow SAR around the thiazole substitution.

Structure-Activity Relationship EthR EC50 Analog Comparison

Validated Binding Mode Confirmed by X-Ray Crystallography (PDB: 4M3B)

The molecular interactions of this compound with the EthR allosteric site have been unambiguously defined by a high-resolution (2.00 Å) co-crystal structure (PDB ID: 4M3B) [1]. This structural data confirms a specific binding conformation that is essential for disrupting EthR-DNA binding, a level of target engagement characterization not universally available for all in-class compounds [2].

X-ray Crystallography EthR Binding Mode Structure-Based Design

High-Impact Application Scenarios for 4-(2-Methyl-1,3-Thiazol-4-Yl)-N-(3,3,3-Trifluoropropyl)benzamide in Drug Discovery


Benchmarking Novel EthR Inhibitors in Mechanism-of-Action Studies

Given its well-characterized binding mode (PDB: 4M3B) and balanced in vitro profile (IC50 = 0.40 µM, LE = 0.47), this compound serves as the ideal positive control for target engagement assays, including thermal shift assays and SPR, when evaluating new EthR ligand chemotypes [1]. Its defined pharmacology ensures consistent, reproducible results across experiments, a critical factor for internal decision-making on novel chemical series.

Pharmacological Validation as a Reference Ethionamide Booster

This compound's exceptional cellular potency (EC50 = 0.08 µM) makes it the preferred tool molecule for ex vivo and in vivo studies investigating ethionamide potentiation against drug-resistant M. tuberculosis [1]. The massive functional gap with close analogs (72.5-fold versus Compound 5) means it is uniquely suited to establish the maximum therapeutic potential of EthR inhibition, setting a high and relevant efficacy benchmark [2].

Structure-Based Lead Optimization and Fragment Growing Programs

The compound is the direct product of a successful fragment-growing strategy, achieving high ligand efficiency from a small initial fragment [1]. The 2.00 Å co-crystal structure (PDB: 4M3B) provides a clear map of its interactions, enabling design teams to use its scaffold for rational vector exploration to improve pharmacokinetic properties while preserving its optimal binding geometry [2].

Chemical Probe for Studying EthA/EthR Regulatory Pathway Dynamics

As a potent and specific agent to chemically knock down EthR function, this compound is essential for dissecting the complex regulatory feedback of the EthA/EthR system in M. tuberculosis under various metabolic states [1]. Its use can precisely calibrate the degree of EthR inhibition required for effective ethionamide potentiation without triggering compensatory resistance mechanisms.

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